molecular formula C14H24O4 B3344365 2-Butenedioic acid (2Z)-, isodecyl ester CAS No. 68186-70-9

2-Butenedioic acid (2Z)-, isodecyl ester

Cat. No.: B3344365
CAS No.: 68186-70-9
M. Wt: 256.34 g/mol
InChI Key: IOERSEDKYYZDFT-UHFFFAOYSA-N
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Description

2-Butenedioic acid (2Z)-, isodecyl ester, also known as isodecyl maleate, is an organic compound with the molecular formula C14H24O4. It is an ester derivative of maleic acid and isodecyl alcohol. This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butenedioic acid (2Z)-, isodecyl ester is typically synthesized through the esterification reaction between maleic anhydride and isodecyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants under reflux to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, maleic anhydride and isodecyl alcohol, are mixed in a reactor along with an acid catalyst. The mixture is heated to a specific temperature to ensure complete conversion to the ester. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2Z)-, isodecyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to maleic acid and isodecyl alcohol in the presence of water and an acid or base catalyst.

    Transesterification: It can react with other alcohols to form different esters.

    Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

    Addition Reactions: Reagents such as hydrogen, halogens, or other electrophiles.

Major Products Formed

    Hydrolysis: Maleic acid and isodecyl alcohol.

    Transesterification: Different esters depending on the alcohol used.

    Addition Reactions: Products with added groups across the double bond.

Scientific Research Applications

2-Butenedioic acid (2Z)-, isodecyl ester has several applications in scientific research and industry:

    Polymer Industry: It is used as a plasticizer in the production of polymers and resins.

    Coatings and Adhesives: It is utilized in the formulation of coatings and adhesives due to its ability to improve flexibility and adhesion properties.

    Lubricants: It is used as an additive in lubricants to enhance their performance.

    Biomedical Research: It is studied for its potential use in drug delivery systems and other biomedical applications.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2Z)-, isodecyl ester largely depends on its chemical structure. The ester functional group can undergo hydrolysis, releasing maleic acid and isodecyl alcohol, which can interact with various biological targets. The double bond in the maleate moiety can also participate in addition reactions, potentially modifying biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Butenedioic acid (2Z)-, dibutyl ester: Another ester of maleic acid, but with butyl groups instead of isodecyl groups.

    2-Butenedioic acid (2Z)-, dioctyl ester: Similar structure but with octyl groups.

Uniqueness

2-Butenedioic acid (2Z)-, isodecyl ester is unique due to the presence of the isodecyl group, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring flexibility, adhesion, and compatibility with various polymers and resins.

Properties

IUPAC Name

4-(8-methylnonoxy)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-12(2)8-6-4-3-5-7-11-18-14(17)10-9-13(15)16/h9-10,12H,3-8,11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOERSEDKYYZDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68186-70-9
Record name 2-Butenedioic acid (2Z)-, isodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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